molecular formula C7H5ClFNS B2708896 2-Chloro-4-fluorothiobenzamide CAS No. 1342380-50-0

2-Chloro-4-fluorothiobenzamide

Cat. No.: B2708896
CAS No.: 1342380-50-0
M. Wt: 189.63
InChI Key: VEHMYIBLXVOBAT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorothiobenzamide is an organic compound with the molecular formula C7H5ClFNS. It is a derivative of benzamide, where the benzene ring is substituted with chlorine, fluorine, and a thiocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorothiobenzamide typically involves the reaction of 2-chloro-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:

    Step 1: Dissolve 2-chloro-4-fluoroaniline in an appropriate solvent, such as dichloromethane.

    Step 2: Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.

    Step 3: Stir the reaction mixture for several hours at room temperature.

    Step 4: Quench the reaction with water and extract the product using an organic solvent.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorothiobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing chlorine or fluorine.

    Oxidation: Major products include sulfonyl derivatives.

    Reduction: Major products include thiol derivatives.

Scientific Research Applications

2-Chloro-4-fluorothiobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorothiobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzamide: Similar structure but lacks the thiocarbonyl group.

    2-Chloro-4-fluorotoluene: Similar structure but lacks the amide and thiocarbonyl groups.

    4-Fluorothiobenzamide: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-4-fluorothiobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a thiocarbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-fluorobenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHMYIBLXVOBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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